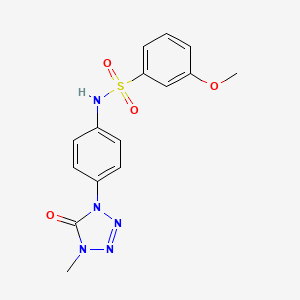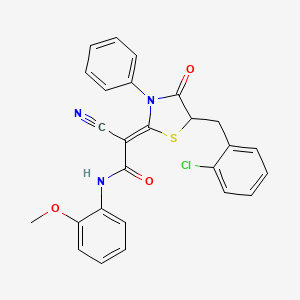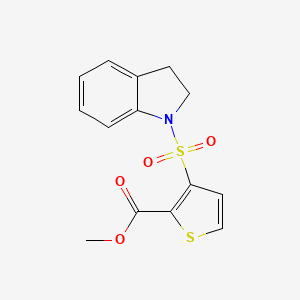
3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide” is a derivative of thiazolyl-pyrazole . It is a part of a class of compounds that have been reported to possess many biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity hydrazonoyl chlorides as well as bromoacetyl derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 390.39 . The structure includes a pyrazole nucleus, which is a significant class of heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity hydrazonoyl chlorides as well as bromoacetyl derivatives .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolic Studies
Metabolite Identification : Studies on similar compounds, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), have focused on identifying urinary metabolites through gas chromatography-mass spectrometry. This research is crucial for understanding the metabolic pathways and potential toxicological implications of synthetic compounds (Kavanagh et al., 2012).
Pharmacokinetics : Research on compounds like pyronaridine (PND) explores pharmacokinetics, offering insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are fundamental for drug development and safety assessments (Feng et al., 1987).
Pharmacological Effects
Monoamine Oxidase B Inhibition : The kinetic modeling of radioligands binding to monoamine oxidase B (MAO-B) in the human brain, as studied with compounds like [11C]SL25.1188, indicates potential therapeutic applications in neuropsychiatric disorders (Rusjan et al., 2014).
Antihypertensive Effects : The study of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in cerebrospinal fluid and its correlation with hypertension severity suggests that similar compounds could be researched for their effects on blood pressure and cardiovascular health (Saran et al., 1978).
Therapeutic Applications
Anti-Malarial Activity : The pharmacokinetics of anti-malarial agents like pyronaridine have been studied, providing a basis for the evaluation of similar compounds for their potential anti-malarial efficacy (Feng et al., 1987).
Ocular Hypertension : Studies on aminozolamide, a topical carbonic anhydrase inhibitor, for ocular hypertension highlight the importance of vehicle in drug delivery and therapeutic efficacy, suggesting similar research directions for related sulfonamide compounds (Lewis et al., 1986).
Mecanismo De Acción
The compound contains a tetrazole ring, which is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom. Tetrazoles are often used in pharmaceutical drugs due to their bioisosterism with the carboxylate group .
The compound also contains a benzenesulfonamide moiety, which is found in many drugs, including some diuretics and antidiabetic drugs .
The methoxy group (–O–CH3) is a common substituent in organic chemistry, which can influence the solubility, boiling point, and reactivity of the compound .
Propiedades
IUPAC Name |
3-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-19-15(21)20(18-17-19)12-8-6-11(7-9-12)16-25(22,23)14-5-3-4-13(10-14)24-2/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNZKXDLJICWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)


![5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2578206.png)
![N-(2-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578207.png)


![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)
![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)

![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)